![molecular formula C21H24F3N3O4S B2999449 N-(2-methoxyphenyl)-4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxamide CAS No. 1235049-46-3](/img/structure/B2999449.png)
N-(2-methoxyphenyl)-4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H24F3N3O4S and its molecular weight is 471.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenyl)-4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hypoglycemic Agents and Diabetes Management
Research into hypoglycemic benzoic acid derivatives has explored compounds structurally related to N-(2-methoxyphenyl)-4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxamide. One study focused on repaglinide, a therapeutic for type 2 diabetes, highlighting the critical role of specific functional groups in enhancing hypoglycemic activity. The study proposed a pharmacophore model suitable for designing new hypoglycemic agents, emphasizing the importance of the acidic group, the amidic spacer, and the ortho residue for activity (Grell et al., 1998).
Gastrointestinal Motility Enhancement
Benzamide derivatives, sharing a similar piperidine structure, have been synthesized and evaluated for their effects on gastrointestinal motility. Select compounds accelerated gastric emptying and increased defecation frequency, with potential as prokinetic agents effective in both the upper and lower gastrointestinal tract. This research suggests the therapeutic potential of structurally related compounds in managing gastrointestinal disorders (Sonda et al., 2004).
PET Imaging Agents
Compounds with structural similarities to N-(2-methoxyphenyl)-4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxamide have been explored as PET imaging agents. For example, research on 18F-Mefway, a PET radioligand for 5-HT1A receptor imaging, offers insights into the development of diagnostic tools for neurological conditions. The study underscores the relevance of specific molecular modifications for improving imaging agent properties, such as resistance to in vivo defluorination (Choi et al., 2015).
Water Treatment Technologies
Novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers, have been developed for dye treatment in water purification processes. These membranes show improved water flux and dye rejection, illustrating the potential application of similar sulfonated compounds in environmental and water treatment technologies (Liu et al., 2012).
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-4-[[[4-(trifluoromethyl)phenyl]sulfonylamino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O4S/c1-31-19-5-3-2-4-18(19)26-20(28)27-12-10-15(11-13-27)14-25-32(29,30)17-8-6-16(7-9-17)21(22,23)24/h2-9,15,25H,10-14H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKCMAXTKRYPTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.